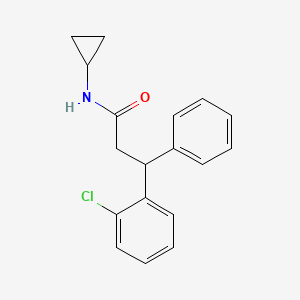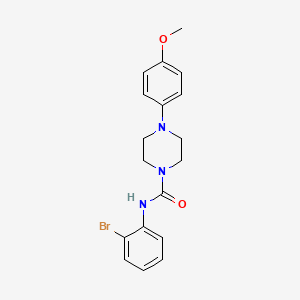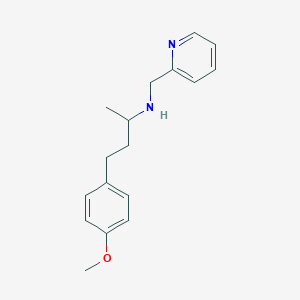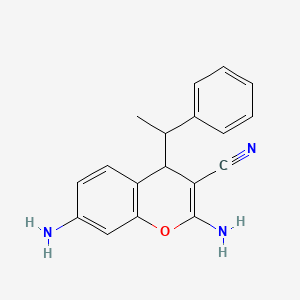
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide, also known as CPP or cyclopropyl fentanyl, is a synthetic opioid that is structurally similar to fentanyl. CPP is a potent analgesic and has been used in scientific research to study opioid receptors and pain pathways.
Wirkmechanismus
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide acts on the mu-opioid receptor to produce analgesia. It binds to the receptor and activates the G protein signaling pathway, which leads to the inhibition of the release of neurotransmitters that transmit pain signals. 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide also activates the kappa-opioid receptor, which can lead to dysphoria and sedation.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide produces analgesia and sedation in animals and humans. It has been shown to have a longer duration of action than fentanyl, which makes it useful in laboratory experiments. 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has also been shown to produce respiratory depression and can lead to overdose if not used properly.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has several advantages for laboratory experiments. It has a longer duration of action than fentanyl, which allows for longer experiments. It is also more potent than fentanyl, which means that smaller doses can be used. However, 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has limitations as well. It is highly addictive and can lead to respiratory depression and overdose if not used properly. It is also difficult to obtain and requires special licensing to use.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide. One area of interest is the development of new opioids that have fewer side effects and are less addictive. Another area of interest is the study of the role of the delta-opioid receptor in pain modulation. Researchers are also interested in studying the effects of long-term use of opioids on the brain and nervous system. Finally, there is a need for more research on the safety and efficacy of 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide in humans.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide involves the reaction of 3-(2-chlorophenyl)-3-phenylpropanoic acid with cyclopropylamine. The resulting product is then converted to the amide form using thionyl chloride. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has been used in scientific research to study opioid receptors and pain pathways. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has also been used to study the role of the delta-opioid receptor in pain modulation.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-9-5-4-8-15(17)16(13-6-2-1-3-7-13)12-18(21)20-14-10-11-14/h1-9,14,16H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQPRXRORMBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)

![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)


![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6044959.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)
![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)
